Ganglioside GM3 lactone

Description

Properties

CAS No. |

99477-47-1 |

|---|---|

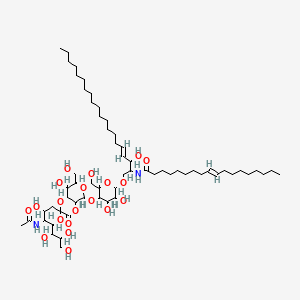

Molecular Formula |

C61H108N2O20 |

Molecular Weight |

1189.5 g/mol |

IUPAC Name |

(E)-N-[(E)-1-[5-[5'-acetamido-4',8-dihydroxy-7-(hydroxymethyl)-3-oxo-6'-(1,2,3-trihydroxypropyl)spiro[5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-2,2'-oxane]-5-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyicos-4-en-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C61H108N2O20/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(68)42(63-48(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)40-77-58-53(75)52(74)54(47(39-66)79-58)80-59-57-56(51(73)46(38-65)78-59)83-61(60(76)81-57)36-44(69)49(62-41(3)67)55(82-61)50(72)45(70)37-64/h19,21,32,34,42-47,49-59,64-66,68-70,72-75H,4-18,20,22-31,33,35-40H2,1-3H3,(H,62,67)(H,63,71)/b21-19+,34-32+ |

InChI Key |

BCXFBIAHUWAIAL-MMXMALAYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)NC(=O)CCCCCCC/C=C/CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O |

Synonyms |

G(M3) ganglioside lactone ganglioside GM3 lactone GM(3)-ganglioside lactone GM3-lactone |

Origin of Product |

United States |

Scientific Research Applications

Neuroregenerative Applications

Neurite Outgrowth Promotion

Research indicates that GM3 and its stereoisomers can promote neurite outgrowth in neuroblastoma cell lines. A study demonstrated that the l-erythro-GM3 stereoisomer significantly enhanced neurite outgrowth by 37% compared to nerve growth factor treatment alone, suggesting its potential in neuroregenerative therapies following nerve injury .

Mechanism of Action

The mechanism involves the activation of tropomyosin receptor kinase A (trkA), which plays a vital role in neuronal signaling pathways essential for neurite formation . This property positions GM3 lactone as a candidate for treating neurodegenerative diseases and nerve injuries.

Cancer Therapeutics

Inhibition of Epidermal Growth Factor Receptor

GM3 lactone analogs, such as HK1-ceramide 2, have been shown to inhibit epidermal growth factor receptor (EGFR) activity more effectively than GM3 itself. In vitro studies revealed that these analogs reduce EGF-dependent receptor phosphorylation and cell proliferation in cancer cell lines at lower concentrations than GM3 . This suggests that GM3 lactone could serve as a potent therapeutic agent in cancer treatment by targeting growth factor signaling pathways.

Modulation of Tumor Cell Behavior

Exogenous administration of GM3 has been reported to block the proliferative activity of various cancer cell lines, including human keratinocytes and murine bladder cancer cells. The upregulation of phosphatase and tensin homolog (PTEN) and subsequent suppression of the Akt pathway were identified as mechanisms through which GM3 exerts its anti-proliferative effects .

Immunological Applications

Immunogenic Properties

Studies comparing the immunogenicity of GM3 and GM3 lactone indicate that the latter acts as a stronger immunogen. Immunization with GM3 lactone elicited a more robust antibody response than GM3 itself, suggesting potential applications in vaccine development or immunotherapy .

Metabolic Regulation

Role in Diabetes and Obesity

GM3 has been implicated in metabolic regulation, particularly concerning insulin sensitivity and type 2 diabetes. Aberrant expression of GM3 in adipocytes is associated with insulin resistance, making it a target for metabolic disorder treatments . The modulation of serum GM3 levels may offer therapeutic strategies for managing diabetes and obesity-related complications.

Structural Characterization and Synthesis

Analytical Techniques

Advanced techniques such as electrospray ionization coupled with tandem mass spectrometry have been employed to characterize gangliosides, including GM3 lactone derivatives. These methods allow for detailed structural analysis and comparison with natural standards, facilitating further research into their biological functions .

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Neuroregeneration | Promotes neurite outgrowth; enhances trkA activity | Potential treatment for neurodegenerative diseases |

| Cancer therapeutics | Inhibits EGFR signaling; reduces cell proliferation | New avenues for cancer therapy |

| Immunology | Stronger immunogenic response compared to GM3 | Applications in vaccine development |

| Metabolic regulation | Involved in insulin sensitivity; linked to type 2 diabetes | Strategies for managing diabetes |

| Structural characterization | Detailed analysis using mass spectrometry | Supports understanding of biological functions |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

- GM3 Lactone : Forms a C2 lactone (ester bond between Neu5Ac C2 and galactose C8 hydroxyl), confirmed by NMR studies showing deshielding of the galactosyl H-2 proton (+1.42 ppm) . This contrasts with C4 lactones observed in synthetic glycoconjugates like sialyl T benzyl glycosides .

- GM3: Non-lactonized form with a free sialic acid group. Involved in cell membrane organization and signaling, particularly in modulating cystogenesis in polycystic kidney disease .

- GD3 Lactone: Identified in gastric tumors, structurally similar to GM3 lactone but derived from GD3 ganglioside (disialylated). Limited data on its lactone ring position .

- GD1b Lactone: Isolated from human brain, contains a lactone ring in the inner sialic acid residue. Unlike GM3 lactone, it occurs naturally in normal neural tissues .

Table 1: Structural and Functional Comparison

Research Implications and Therapeutic Potential

GM3 lactone's tumor-specific expression and immunogenicity make it a promising target for cancer vaccines. Antibodies against GM3 lactone (e.g., DH2) demonstrate antibody-dependent cytotoxicity and in vivo tumor suppression, a property absent in IgM antibodies targeting GM3 . Conversely, GD1b lactone's role in neural tissues highlights the diversity of lactone functions across gangliosides .

Q & A

Q. What experimental methodologies are recommended for structural elucidation of GM3 lactone in lipid membranes?

High-resolution proton NMR spectroscopy is a gold standard for structural analysis. For GM3 lactone, 500 MHz NMR in dimethylsulfoxide-d6/deuterium oxide at 30°C reveals deshielding of galactosyl H-2 (+1.42 ppm), confirming lactone formation via esterification between sialic acid carboxyl and galactosyl C-2 hydroxyl. This method also identifies rigid structural features, including hydrophobic inner surfaces and semicircular oxygen-rich outer edges . Complementary techniques like atomic-resolution molecular dynamics (MD) simulations can model GM3 lactone's conformation in lipid bilayers .

Q. How can GM3 lactone synthesis be optimized for in vitro studies?

GM3 lactone is synthesized in 95% yield by incubating GM3 in glacial acetic acid at 25°C for 4 days. Purity is verified via thin-layer chromatography (TLC) and mass spectrometry. For hydrolytically stable analogs, thioether-bridged mimetics (e.g., spiro glycosides) are synthesized to resist lactone ring opening under physiological conditions . Chemoenzymatic methods using glycosyltransferases in optimized aqueous/organic solvent systems can also generate homogeneous GM3 lactone derivatives .

Q. What are the functional implications of GM3 lactone's membrane localization?

GM3 lactone integrates into lipid rafts, modulating receptor clustering and signaling. Density-dependent recognition by antibodies (e.g., M2590) suggests GM3 lactone forms microdomains on cancer cell surfaces, with a threshold density (~10–20 molecules/μm²) required for antibody binding. This spatial organization is critical for studying its role in tumor-associated antigen presentation .

Advanced Research Questions

Q. How does GM3 lactone influence epidermal growth factor (EGF) receptor activity in cancer models?

GM3 lactone inhibits EGF receptor (EGFR) tyrosine phosphorylation at 25 µM, eightfold more potently than GM3. In A431 ovarian carcinoma cells, pre-treatment with GM3 lactone analog HK1-ceramide blocks EGFR autophosphorylation without affecting ligand binding. Mechanistic studies suggest lactone-induced conformational changes in EGFR disrupt dimerization and downstream MAPK/ERK signaling . Acidic tumor microenvironments (pH 6.5–6.8) enhance lactone stability, amplifying its inhibitory effects .

Q. What experimental strategies validate GM3 lactone as a tumor-associated immunogen?

Immunization with GM3 lactone (vs. GM3) in BALB/c mice elicits 10–20x higher antibody titers, despite lactone being a minor membrane component. ELISA and surface plasmon resonance (SPR) reveal preferential antibody binding to lactone (Kd ~10⁻⁸ M vs. 10⁻⁶ M for GM3). Tumor cell immunofluorescence confirms lactone-specific epitopes in melanoma . For therapeutic applications, synthetic lactone analogs (e.g., GM3 lactam) are designed to resist hydrolysis while retaining immunogenicity .

Q. How do genetic models (e.g., GM3 synthase knockout) clarify GM3 lactone's pathophysiological roles?

GM3 synthase (ST3GAL5)-deficient fibroblasts show a 93% reduction in total gangliosides, impaired EGFR signaling, and diminished cell migration. In jck polycystic kidney disease models, GM3 knockout exacerbates cystogenesis, linked to dysregulated sphingosine-1-phosphate (S1P) metabolism. Rescue experiments with exogenous GM3 lactone restore EGFR function, confirming its role in maintaining membrane signaling fidelity .

Q. What analytical challenges arise in quantifying GM3 lactone in biological samples?

GM3 lactone’s hydrolytic instability requires rapid processing (<1 hr post-extraction) and acidic storage conditions (pH 4–5). Lipotype GmbH’s LC-MS/MS protocols quantify lactone using deuterated internal standards (e.g., d³-GM3 lactone), achieving detection limits of 0.1 pmol/mg tissue. Data are normalized to total lipid phosphate or protein content to account for matrix variability .

Methodological Considerations

Q. How to resolve contradictory data on GM3 lactone’s role in apoptosis vs. proliferation?

Context-dependent effects are observed: In melanoma, lactone overexpression correlates with pro-apoptotic TRAIL signaling via caspase-8 activation. Conversely, in AML, lactone accumulation (via upregulated ST3GAL5) enhances FLT3-ITD-driven proliferation. Dose-response studies (1–50 µM lactone) and isoform-specific kinase inhibitors (e.g., sorafenib for FLT3) help disentangle pathway crosstalk .

Q. What controls are essential for GM3 lactone liposome insertion assays?

Include:

- Negative controls: Lactone-free liposomes ± cholesterol/sphingomyelin.

- Hydrolysis controls: Lactone incubated in neutral buffer (pH 7.4, 37°C) for 24 hr.

- Specificity controls: Antibody pre-adsorption with excess GM3 lactone. Fluorescence quenching assays (e.g., Tb³+/DPA) validate lactone orientation in membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.